molecular formula C27H34N6O3 B12625941 N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide

N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide

Cat. No.: B12625941
M. Wt: 490.6 g/mol
InChI Key: TXEIVWNZZISKSF-DEOSSOPVSA-N
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Description

N-[(2S)-1-[2-(Dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide is a synthetic compound featuring a stereospecific (2S)-configured backbone, a dimethylaminoethylamino group, a phenylpropan-2-yl moiety, and a piperazine-1-carboxamide scaffold substituted with an indole-3-carbonyl group. Its synthesis involves coupling reagents like HATU and DIPEA, which are efficient for amide bond formation under mild conditions .

Properties

Molecular Formula

C27H34N6O3

Molecular Weight

490.6 g/mol

IUPAC Name

N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide

InChI

InChI=1S/C27H34N6O3/c1-31(2)13-12-28-25(34)24(18-20-8-4-3-5-9-20)30-27(36)33-16-14-32(15-17-33)26(35)22-19-29-23-11-7-6-10-21(22)23/h3-11,19,24,29H,12-18H2,1-2H3,(H,28,34)(H,30,36)/t24-/m0/s1

InChI Key

TXEIVWNZZISKSF-DEOSSOPVSA-N

Isomeric SMILES

CN(C)CCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43

Canonical SMILES

CN(C)CCNC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the piperazine ring, and finally, the coupling of these intermediates with the phenylpropanamide moiety. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

4-(3-Chlorophenyl)-N-[(2S)-1-(1H-indol-6-ylamino)-1-oxo-2-propanyl]-1-piperazinecarboxamide ()

  • Structural Differences: The piperazine ring is substituted with a 3-chlorophenyl group instead of an indole-3-carbonyl group. The indole moiety is linked via a 6-yl amino group rather than a 3-carbonyl.
  • The indole-6-yl amino group may limit hydrogen-bonding capacity relative to the target’s indole-3-carbonyl, possibly altering target affinity .

Benzo[b][1,4]oxazin-3(4H)-One Analogues ()

  • Structural Features: Piperazine is conjugated to a benzooxazinone or dihydrobenzooxazine moiety via a propanoyl linker. Lacks the indole and dimethylaminoethylamino groups present in the target compound.
  • Bioactivity Insights: Structure-activity relationship (SAR) studies indicate that the benzooxazinone group contributes to kinase inhibition, suggesting that the target compound’s indole-3-carbonyl group may similarly modulate enzyme interactions .

Singh's Catalyst: (2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-L-prolinamide ()

  • Structural Contrasts :
    • Features a prolinamide core with hydroxydiphenylmethyl and methylbutyl substituents instead of piperazine and indole groups.
  • Functional Relevance :
    • The stereospecific (2S) configuration highlights the importance of chirality in biological activity, a feature shared with the target compound .

Research Findings and Implications

  • Ferroptosis Induction: Indole-containing compounds, such as those in , have demonstrated ferroptosis-inducing capabilities in oral squamous cell carcinoma (OSCC). The target compound’s indole-3-carbonyl group may similarly enhance redox activity, though direct evidence is needed .
  • Synthetic Efficiency : The use of HATU in the target compound’s synthesis () offers advantages over traditional reagents like DCC, including higher coupling efficiency and milder conditions, which are critical for scalable production .
  • SAR Trends: Piperazine carboxamides with aromatic substituents (e.g., indole, chlorophenyl) show divergent bioactivities based on substituent position and electronic properties. The target compound’s indole-3-carbonyl group may optimize binding to hydrophobic enzyme pockets compared to chlorophenyl or benzooxazinone groups .

Biological Activity

N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC27H34N6O3
Molecular Weight490.6 g/mol
IUPAC NameThis compound
InChI KeyTXEIVWNZZISKSF-DEOSSOPVSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The compound may modulate the activity of these targets, leading to diverse biological effects.

Enzyme Inhibition

One significant aspect of its biological activity is the inhibition of phospholipase A2 (PLA2), particularly the lysosomal variant PLA2G15. Research indicates that compounds inhibiting PLA2G15 can lead to phospholipidosis, a condition characterized by the accumulation of phospholipids within lysosomes . This mechanism is crucial for understanding the compound's potential side effects and therapeutic applications.

Therapeutic Applications

The compound's unique structure suggests potential applications in several therapeutic areas:

1. Anticancer Activity
Some studies have indicated that compounds with indole and piperazine structures exhibit anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including interference with cell cycle progression.

2. Neurological Disorders
Given its ability to cross the blood-brain barrier, this compound may be explored for treating neurological disorders. Its interaction with cholinergic systems could make it a candidate for conditions like Alzheimer's disease, where acetylcholinesterase inhibition is beneficial .

3. Antimicrobial Activity
Research into similar compounds has shown antimicrobial properties, suggesting that this compound may also possess activity against certain bacterial strains, warranting further investigation.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of related compounds:

Study 1: PLA2G15 Inhibition
In a study assessing 163 drugs for their ability to inhibit PLA2G15, it was found that several compounds significantly inhibited this enzyme, correlating with their potential to cause phospholipidosis . This highlights the importance of understanding enzyme interactions in drug development.

Study 2: Anticancer Properties
A related compound demonstrated significant cytotoxicity against various cancer cell lines, indicating that structural analogs might share similar properties. This suggests that this compound could be a candidate for further anticancer research.

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